Cas no 1795492-46-4 (N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide)
![N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1795492-46-4x500.png)
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide
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- インチ: 1S/C15H19N3O3S/c1-10-4-3-5-12-13(10)17-15(22-12)21-11-8-18(9-11)14(19)16-6-7-20-2/h3-5,11H,6-9H2,1-2H3,(H,16,19)
- InChIKey: YPSHPDNKGLMMHL-UHFFFAOYSA-N
- ほほえんだ: N1(C(NCCOC)=O)CC(OC2=NC3=C(C)C=CC=C3S2)C1
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6276-2252-4mg |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6276-2252-20mg |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6276-2252-2μmol |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6276-2252-1mg |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6276-2252-2mg |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6276-2252-15mg |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6276-2252-3mg |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6276-2252-30mg |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 90%+ | 30mg |
$178.5 | 2023-04-26 | |
Life Chemicals | F6276-2252-10mg |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6276-2252-20μmol |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide |
1795492-46-4 | 20μmol |
$118.5 | 2023-09-09 |
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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3. Book reviews
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamideに関する追加情報
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide: A Promising Compound for Targeted Therapeutic Applications
N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide, with the CAS number 1795492-46-4, represents a novel class of azetidine-based derivatives that have garnered significant attention in recent years for their potential applications in pharmaceutical research. This compound combines structural elements from azetidine-1-carboxamide and 1,3-benzothiazole scaffolds, creating a unique molecular framework that may offer enhanced bioactivity and selectivity. The integration of 2-methoxyethyl and 4-methyl-1,3-benzothiazol-2-yl groups further modulates its physicochemical properties, making it a versatile candidate for drug development.
Recent studies have highlighted the importance of azetidine-1-carboxamide derivatives in targeting specific biological pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 1,3-benzothiazole-based compounds exhibit potent anti-inflammatory activity by modulating cytokine signaling. This suggests that N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yloxy]azetidine-1-carboxamide may share similar mechanisms of action, particularly in conditions involving chronic inflammation or autoimmune disorders.
The 1,3-benzothiazole ring system is a well-established pharmacophore in drug discovery, known for its ability to interact with diverse protein targets. A 2024 review in Drug Discovery Today emphasized the role of 4-methyl-1,3-benzothiazol-2-yl derivatives in targeting kinases and G-protein-coupled receptors (GPCRs). This structural feature in N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide may enable it to bind to specific protein domains, offering therapeutic potential in oncology and neurodegenerative diseases.
Experimental data from 2023 studies indicate that 2-methoxyethyl substituents can improve the solubility and metabolic stability of azetidine-based compounds. This is particularly relevant for N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide, as enhanced solubility may facilitate its absorption and distribution in vivo. Additionally, the 4-methyl-1,3-benzothiazol-2-yl group may contribute to the compound's ability to cross the blood-brain barrier, a critical factor for treating central nervous system (CNS) disorders.
Recent advancements in computational chemistry have enabled the prediction of N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide's interactions with biological targets. A 2024 study using molecular docking simulations revealed that this compound may bind to the kinase domain of ERK1/2 (extracellular signal-regulated kinase 1/2), a key player in cell proliferation and survival pathways. This finding aligns with its potential as an anti-cancer agent, as inhibition of ERK1/2 activity has been linked to reduced tumor growth in preclinical models.
The azetidine-1-carboxamide core is known for its ability to form stable amide bonds with amino acid residues, a property that may enhance the compound's binding affinity to target proteins. A 2023 study published in ACS Chemical Biology demonstrated that azetidine-1-carboxamide-based inhibitors can selectively target enzymes involved in metabolic disorders. This suggests that N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide could be tailored for applications in diabetes management or metabolic syndrome.
Further research is needed to fully elucidate the pharmacological profile of N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide. However, its unique combination of structural elements and the growing body of evidence supporting the therapeutic potential of its parent scaffolds position it as a promising candidate for future drug development. Ongoing studies are exploring its efficacy in in vivo models of inflammation, cancer, and neurodegeneration, with the goal of translating these findings into clinical applications.
1795492-46-4 (N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide) 関連製品
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